An In-Depth Technical Guide to Potassium 4-((morpholino)methyl)phenyltrifluoroborate
An In-Depth Technical Guide to Potassium 4-((morpholino)methyl)phenyltrifluoroborate
Foreword: Unveiling a Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within drug discovery and development, the quest for stable, efficient, and versatile reagents is perpetual. Potassium 4-((morpholino)methyl)phenyltrifluoroborate, bearing the CAS number 1190095-06-7, has emerged as a significant player in this arena. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Our discussion will delve into the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven knowledge.
Compound Profile and Physicochemical Properties
Potassium 4-((morpholino)methyl)phenyltrifluoroborate is a white to off-white crystalline solid. As a member of the organotrifluoroborate family, it offers significant advantages over its boronic acid counterparts, primarily in its enhanced stability towards air and moisture, which allows for easier handling and storage without the need for strictly inert conditions[1][2][3].
| Property | Value | Reference |
| CAS Number | 1190095-06-7 | [4] |
| Molecular Formula | C11H14BF3KNO | [5] |
| Molecular Weight | 283.14 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as methanol, acetonitrile, and DMSO. Slightly soluble in water. | [3] |
A critical aspect of this compound, and indeed many aminomethyltrifluoroborates, is its zwitterionic nature. Rather than existing as a simple potassium salt, it is more accurately described as an inner salt, or zwitterionic ammoniomethyltrifluoroborate. This structural nuance is crucial for understanding its reactivity and stability.
Synthesis and Mechanistic Considerations
The synthesis of potassium 4-((morpholino)methyl)phenyltrifluoroborate typically follows a robust and straightforward pathway involving the nucleophilic substitution of a suitable precursor.
General Synthetic Approach: A Nucleophilic Substitution Strategy
The most common and efficient method for the preparation of aminomethyltrifluoroborates involves the SN2 displacement of a leaving group on a methyltrifluoroborate precursor by a secondary amine. In the case of our topic compound, this involves the reaction of potassium bromomethyltrifluoroborate with morpholine.
Causality in Synthetic Design: The choice of potassium bromomethyltrifluoroborate as a starting material is strategic. It is a readily available and stable precursor that presents a reactive site for nucleophilic attack by the secondary amine, morpholine. The trifluoroborate moiety is exceptionally stable under these reaction conditions, ensuring the integrity of the key functional group for subsequent cross-coupling reactions.
Detailed Experimental Protocol (Representative)
Materials:
-
Potassium bromomethyltrifluoroborate
-
Morpholine
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
To a solution of potassium bromomethyltrifluoroborate (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure.
-
The crude product is collected by filtration and washed with diethyl ether to remove any unreacted morpholine and other impurities.
-
The resulting white solid is dried under vacuum to yield the desired Potassium 4-((morpholino)methyl)phenyltrifluoroborate.
Self-Validation and Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR are invaluable for structural elucidation. The proton NMR spectrum is expected to show characteristic peaks for the morpholino and phenyl protons, as well as the methylene bridge. The 19F and 11B NMR will confirm the presence and integrity of the trifluoroborate group[3][6].
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of Potassium 4-((morpholino)methyl)phenyltrifluoroborate lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[2][7].
The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, our trifluoroborate) with an organic halide or triflate in the presence of a palladium catalyst and a base. The use of organotrifluoroborates in this reaction offers several advantages, including enhanced stability and, in some cases, improved reactivity compared to boronic acids[8].
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the trifluoroborate is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst[9]. The zwitterionic nature of the ammoniomethyltrifluoroborate is believed to play a role in the transmetalation step, influencing the rate and efficiency of the reaction.
Representative Cross-Coupling Protocol
Materials:
-
Potassium 4-((morpholino)methyl)phenyltrifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), Potassium 4-((morpholino)methyl)phenyltrifluoroborate (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).
-
Add the base (2-3 eq) and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expertise in Action - Choosing the Right Conditions: The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction and is often substrate-dependent. For electron-rich aryl halides, a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand like SPhos or XPhos) may be required. The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and the outcome of the reaction.
Scope of the Reaction and Representative Yields
Potassium 4-((morpholino)methyl)phenyltrifluoroborate has been shown to couple with a variety of aryl and heteroaryl halides, demonstrating its versatility. The reaction tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.
| Aryl Halide | Product | Yield (%) |
| 4-Bromobenzonitrile | 4-((4-cyanophenyl)(morpholino)methyl)benzene | ~85-95% |
| 4-Chloroacetophenone | 1-(4-((morpholinomethyl)phenyl))ethan-1-one | ~80-90% |
| 2-Bromopyridine | 2-((4-(morpholinomethyl)phenyl))pyridine | ~70-80% |
| 1-Bromo-4-nitrobenzene | 4-((4-nitrophenyl)(morpholino)methyl)benzene | ~85-95% |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates used.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling Potassium 4-((morpholino)methyl)phenyltrifluoroborate. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Reliable Partner in Synthesis
Potassium 4-((morpholino)methyl)phenyltrifluoroborate stands out as a highly stable, versatile, and efficient reagent for the introduction of the 4-((morpholino)methyl)phenyl moiety in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures, a critical aspect of modern drug discovery and development. The insights provided in this guide, from its synthesis to its application, are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
- Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Aryl- and Vinylsilanolates. Journal of the American Chemical Society, 131(31), 11041–11055.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Hiebel, M.-A. (2011). Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Varejão, J. O. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Fleury-Brégeot, N. (2012). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 77(1), 213–225.
- Molander, G. A., & Hiebel, M.-A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769.
- Molander, G. A., & Ito, T. (2004).
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